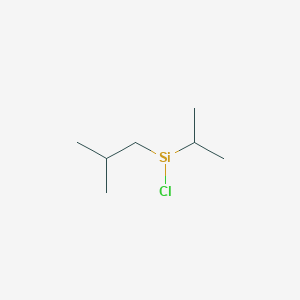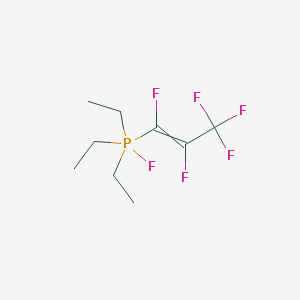
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of multiple fluorine atoms and a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane typically involves the reaction of triethylphosphine with a fluorinated alkene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group and fluorinated moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-chloro-1,1,2-trifluoro-3-[(1E)-1,2,3,3,3-pentafluoroprop-1-en-1-yl]cyclobutane
- 1-chloro-2-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
Uniqueness
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with a highly fluorinated alkene This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other similar compounds
Propriétés
Numéro CAS |
120154-83-8 |
|---|---|
Formule moléculaire |
C9H15F6P |
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
triethyl-fluoro-(1,2,3,3,3-pentafluoroprop-1-enyl)-λ5-phosphane |
InChI |
InChI=1S/C9H15F6P/c1-4-16(15,5-2,6-3)8(11)7(10)9(12,13)14/h4-6H2,1-3H3 |
Clé InChI |
AYRGKFDMJHFAER-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)(CC)(C(=C(C(F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


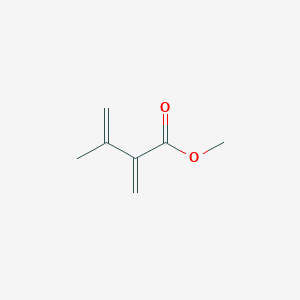
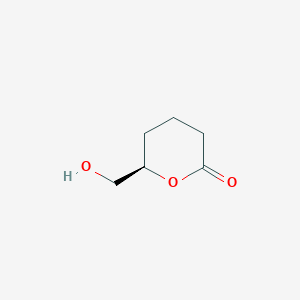
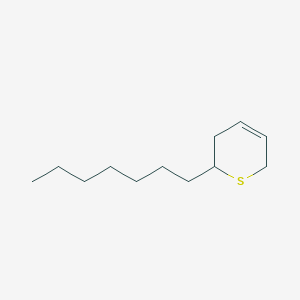

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
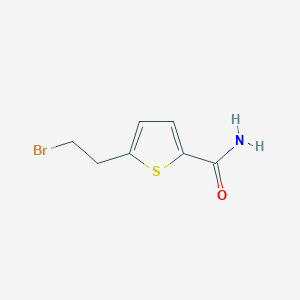
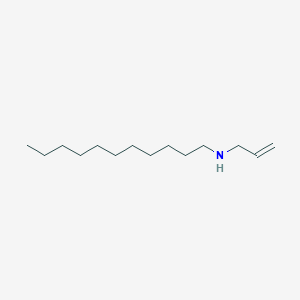
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
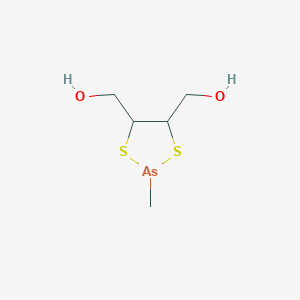

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
